molecular formula C7H8N2S B6158081 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole CAS No. 865798-14-7

5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole

Cat. No.: B6158081
CAS No.: 865798-14-7
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole can be achieved through several synthetic routes One common method involves the alkylation of 2-mercaptoimidazole with methyl iodide to introduce the methylsulfanyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone.

    Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ethyl-substituted imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development due to its unique functional groups.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, influencing biochemical pathways. The ethynyl and methylsulfanyl groups could play roles in binding to active sites or altering the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-(methylsulfanyl)-1H-imidazole: Lacks the ethynyl group, which may result in different reactivity and applications.

    5-ethynyl-1H-imidazole:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole involves the reaction of 1-methyl-2-(methylsulfanyl)-1H-imidazole with ethynylmagnesium bromide.", "Starting Materials": [ "1-methyl-2-(methylsulfanyl)-1H-imidazole", "ethynylmagnesium bromide", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "To a solution of 1-methyl-2-(methylsulfanyl)-1H-imidazole (1.0 g, 6.5 mmol) in diethyl ether (20 mL) at 0°C was added ethynylmagnesium bromide (2.0 M in diethyl ether, 6.5 mmol). The reaction mixture was stirred at 0°C for 2 h and then allowed to warm to room temperature and stirred for an additional 12 h.", "The reaction mixture was quenched with saturated sodium sulfate solution (20 mL) and the organic layer was separated. The aqueous layer was extracted with diethyl ether (2 × 20 mL) and the combined organic layers were dried over magnesium sulfate and concentrated under reduced pressure.", "The crude product was purified by column chromatography on silica gel using ethyl acetate/hexanes (1:4) as the eluent to afford 5-ethynyl-1-methyl-2-(methylsulfanyl)-1H-imidazole as a white solid (0.8 g, 70%).", "The product was characterized by NMR spectroscopy and mass spectrometry." ] }

CAS No.

865798-14-7

Molecular Formula

C7H8N2S

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.